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An In-depth Technical Guide to the History and Development of Amphocil (Amphotericin B

Cholesteryl Sulfate Complex)

Introduction
Amphotericin B, a polyene macrolide antibiotic, has been a cornerstone in the treatment of

systemic fungal infections for decades. Its broad spectrum of activity and fungicidal nature

make it a potent therapeutic agent. However, the clinical utility of its conventional formulation,

amphotericin B deoxycholate (DAmB), is significantly hampered by dose-limiting toxicities,

most notably nephrotoxicity and infusion-related reactions.[1][2][3] This prompted the

development of lipid-based formulations to improve the safety profile of amphotericin B while

maintaining its antifungal efficacy.[4][5] Amphocil, also known as Amphotericin B Colloidal

Dispersion (ABCD), is one such second-generation lipid formulation, developed as a discoidal

complex of amphotericin B and cholesteryl sulfate.[6][7] This guide provides a comprehensive

technical overview of the history, development, mechanism of action, and key experimental

data related to Amphocil.

History and Development
The journey of Amphocil began with the need for a less toxic alternative to conventional

amphotericin B. Research focused on associating the amphotericin B molecule with lipids to

alter its pharmacokinetic properties and reduce its interaction with mammalian cell membranes,

thereby decreasing toxicity.[5]

1955: Amphotericin B was first isolated from Streptomyces nodosus.[8]
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Late 1950s: The conventional formulation with deoxycholate (Fungizone®) was developed

and became the standard of care for invasive fungal infections.[5]

1980s-1990s: The significant toxicities of DAmB spurred the development of lipid-based

formulations.

1993: Amphocil received its first approval, marking a significant step towards safer

amphotericin B therapy.[9]

Post-Approval: Further clinical studies were conducted to evaluate its efficacy and safety in

various patient populations, including those with invasive fungal infections who were

refractory to or intolerant of conventional therapy.[10]

The core rationale for Amphocil's development is illustrated below.
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Caption: Rationale for the development of lipid-based amphotericin B formulations.

Chemical Composition and Physicochemical
Properties
Amphocil is a sterile, pyrogen-free lyophilized product for intravenous administration. It is an

equimolar complex of amphotericin B and cholesteryl sulfate.[11] Upon reconstitution, it forms a

colloidal dispersion of microscopic, uniform, disc-shaped particles with a mean hydrodynamic

diameter of approximately 115 nm.[7][12]

Table 1: Physicochemical Properties of Amphocil

Property Description Reference

Active Ingredient Amphotericin B [11]

Lipid Component
Cholesteryl Sulfate (Sodium

Salt)
[7][11]

Molar Ratio
Amphotericin B : Cholesteryl

Sulfate (1:1)
[7][12]

Structure

Uniform, disc-shaped,

thermodynamically stable

complexes

[7][12]

Mean Diameter ~115 nm [7][12]

Mechanism of Action
The antifungal activity of Amphocil is derived from its active component, amphotericin B. The

lipid formulation primarily serves to reduce toxicity by altering the drug's distribution.

Binding to Ergosterol: Amphotericin B binds with high affinity to ergosterol, the primary sterol

in the fungal cell membrane.[1][13]

Pore Formation: This binding disrupts the membrane, forming transmembrane channels or

pores.[13][14]
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Ion Leakage: These pores increase membrane permeability, allowing the leakage of

essential intracellular components, particularly monovalent ions like potassium.[1][13]

Fungal Cell Death: The loss of ionic gradients and essential molecules leads to fungal cell

death.[13][14]

The cholesteryl sulfate complex in Amphocil is thought to reduce toxicity by minimizing the

binding of amphotericin B to cholesterol in mammalian cell membranes, for which it has a lower

affinity.[1] The lipid formulation is preferentially taken up by the reticuloendothelial system,

leading to higher concentrations in tissues like the liver and spleen and lower concentrations in

the kidneys, the primary site of toxicity.[7]
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Caption: Mechanism of action of Amphotericin B and the role of the lipid formulation.

Pharmacokinetics
The pharmacokinetic profile of Amphocil differs significantly from that of conventional

amphotericin B, which accounts for its improved safety.

Table 2: Comparative Pharmacokinetics of Amphocil vs. DAmB
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Parameter Amphocil (ABCD)
Conventional
Amphotericin B
(DAmB)

Reference

Peak Serum Conc.

(Cmax)
Lower Higher [7][11]

Area Under Curve

(AUC)
Similar Similar [11]

Volume of Distribution

(Vd)

Higher (reflects tissue

uptake)
Lower [15]

Plasma Clearance More rapid Slower [16]

Terminal Half-life Longer / Prolonged
~24 hours, then ~15

days
[7][11][17]

Tissue Distribution
Predominantly in the

liver

Higher concentrations

in the kidney
[7][15]

Efficacy Data
Preclinical Efficacy
Animal models of systemic fungal infections have been crucial in establishing the efficacy of

Amphocil. These studies indicated a better therapeutic ratio for Amphocil compared to

DAmB.[11]

Table 3: Summary of Preclinical Efficacy in Murine Aspergillosis Model
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Treatment Group
(Dose)

Survival Rate (High
Inoculum)

Survival Rate (Low
Inoculum)

Reference

No Treatment ~9% (1/11 died) 50% [6]

DAmB (0.8 mg/kg) 100% Not specified [6]

Amphocil (0.8 mg/kg) Not specified
~80% (Significant

prolongation)
[6]

Amphocil (4 mg/kg) ~70% Not specified [6]

Amphocil (8 mg/kg)
~90% (Significant

prolongation)

~90% (Significant

prolongation)
[6]

Note: In these studies, while survival was prolonged, no formulation effected a complete cure in

all animals. Efficacy varied with the severity of the infection.[6]

Clinical Efficacy
Clinical trials have demonstrated Amphocil's efficacy against a range of invasive fungal

infections in patients who failed or were intolerant to conventional therapy.

Table 4: Clinical Efficacy of Amphocil in a Phase I Study

Infection Type
Complete or Partial
Response Rate

Reference

All Infections 52% [18]

Fungemia 53% (Complete responses) [18]

Pneumonia
52% (Complete or partial

responses)
[18]

Note: This study involved 75 marrow transplant patients with invasive fungal infections,

primarily from Aspergillus or Candida species.[18]

Safety and Tolerability
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While developed to be safer than DAmB, Amphocil is associated with a distinct side-effect

profile. It demonstrates significantly less nephrotoxicity but is noted for a high rate of infusion-

related side effects.[11][19][20]

Table 5: Adverse Events Associated with Amphocil

Adverse Event Incidence/Notes Reference

Infusion-Related Reactions

Chills
94% (15/16 patients in one

study)
[19]

Fever
Occurred with chills in 14/16

patients
[19]

Hypotension 25% (4/16 patients) [19]

Tachycardia 44% (7/16 patients) [19]

Nausea/Vomiting 31% (5/16 patients) [19]

Dyspnoea 19% (3/16 patients) [19]

Renal Toxicity

Significantly better tolerated

and less nephrotoxic than

DAmB. No appreciable renal

toxicity was observed at any

dose level in a Phase I study.

[16][18][21]

Anemia Common [11]

Note: Due to severe infusion-related side effects, one clinical trial evaluating Amphocil for

prophylaxis in neutropenic patients was terminated prematurely.[19]

Experimental Protocols
Preparation of Lipid-Based Formulations (General
Method)
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The thin-film hydration method is a common technique for preparing liposomes and lipid-based

drug formulations.[22][23][24]

Lipid Dissolution: The lipid components (e.g., cholesteryl sulfate) and the active

pharmaceutical ingredient (e.g., amphotericin B) are dissolved in a suitable organic solvent

or solvent mixture (e.g., chloroform:methanol).[22][24]

Film Formation: The organic solvent is evaporated under reduced pressure using a rotary

evaporator. This process leaves a thin, uniform lipid film on the inner surface of the flask.[22]

[24]

Hydration: The lipid film is hydrated with an aqueous buffer (e.g., HEPES buffer). The

mixture is agitated, causing the lipid film to swell and form multilamellar vesicles (MLVs).[22]

[24]

Sizing (Optional): To achieve a uniform particle size, the liposomal dispersion can be

subjected to sonication or extrusion through polycarbonate membranes with a defined pore

size (e.g., 100 nm).[22][23]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 15 Tech Support

https://bio-protocol.org/exchange/minidetail?type=30&id=3237224
https://pmc.ncbi.nlm.nih.gov/articles/PMC8234105/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8955843/
https://bio-protocol.org/exchange/minidetail?type=30&id=3237224
https://pmc.ncbi.nlm.nih.gov/articles/PMC8955843/
https://bio-protocol.org/exchange/minidetail?type=30&id=3237224
https://pmc.ncbi.nlm.nih.gov/articles/PMC8955843/
https://bio-protocol.org/exchange/minidetail?type=30&id=3237224
https://pmc.ncbi.nlm.nih.gov/articles/PMC8955843/
https://bio-protocol.org/exchange/minidetail?type=30&id=3237224
https://pmc.ncbi.nlm.nih.gov/articles/PMC8234105/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start:
Lipids + Drug

1. Dissolve in
Organic Solvent

2. Evaporate Solvent
(Rotary Evaporation)

Thin Lipid Film Formed

3. Hydrate with
Aqueous Buffer

4. Agitate/Vortex

Multilamellar Vesicles
(MLVs) Formed

5. Extrude Through
Membrane (Sizing)

End:
Uniform Vesicles

Click to download full resolution via product page

Caption: Generalized workflow for the thin-film hydration method of liposome preparation.
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In Vitro Antifungal Susceptibility Testing (Broth
Microdilution)
The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for

antifungal susceptibility testing. The broth microdilution method is commonly used.[25][26][27]

Inoculum Preparation: A standardized suspension of the fungal isolate (e.g., Candida

albicans) is prepared in a suitable broth medium (e.g., RPMI 1640) to a specific cell density

(e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL).[28]

Drug Dilution: Serial two-fold dilutions of the antifungal agent (Amphocil) are prepared in a

96-well microtiter plate.

Inoculation: Each well containing the drug dilution is inoculated with the fungal suspension.

Control wells (drug-free and inoculum-free) are included.

Incubation: The microtiter plate is incubated at 35°C for a specified period (e.g., 24-48

hours).[28]

Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined. This is

the lowest concentration of the drug that prevents visible growth of the fungus. The endpoint

can be read visually or spectrophotometrically.[28]

In Vivo Efficacy Model (Systemic Murine Aspergillosis)
Animal models are essential for evaluating the in vivo performance of new antifungal

formulations.[29][30]

Immunosuppression: Mice (e.g., CD-1 strain) are rendered neutropenic using agents like

cyclophosphamide to make them susceptible to fungal infection.[31]

Infection: A suspension of Aspergillus fumigatus conidia is injected intravenously to establish

a systemic infection.[6]

Treatment Initiation: Therapy begins at a set time post-infection (e.g., 24 hours).[6]
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Drug Administration: Groups of mice receive different treatments: a vehicle control,

conventional amphotericin B, or various doses of Amphocil (e.g., 0.8, 4, 8 mg/kg). The drug

is administered intravenously.[6]

Monitoring and Endpoints: The primary endpoint is survival, with deaths tallied daily for a set

period (e.g., 9 days). Secondary endpoints can include determining the fungal burden (CFU)

in target organs (e.g., kidneys, brain) of surviving animals.[6][32]
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Caption: Experimental workflow for an in vivo murine model of systemic aspergillosis.
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Conclusion
Amphocil (Amphotericin B Colloidal Dispersion) represents a significant milestone in the

evolution of antifungal therapy. Developed as a 1:1 molar complex of amphotericin B and

cholesteryl sulfate, its primary innovation was the creation of a lipid-based formulation that

alters the drug's pharmacokinetic profile to reduce the severe nephrotoxicity associated with

conventional amphotericin B. While it successfully lowered renal toxicity, clinical use revealed a

high incidence of infusion-related side effects. Preclinical and clinical studies have confirmed its

efficacy against a broad range of invasive fungal infections. The development of Amphocil
paved the way for other lipid formulations and underscored the principle that modifying a drug's

delivery system can fundamentally improve its therapeutic index, a concept that continues to

drive innovation in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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